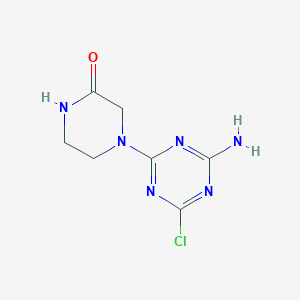
4-(4-Amino-6-chloro-1,3,5-triazin-2-yl)piperazin-2-one
Übersicht
Beschreibung
4-(4-Amino-6-chloro-1,3,5-triazin-2-yl)piperazin-2-one is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This compound, in particular, has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
4-(4-Amino-6-chloro-1,3,5-triazin-2-yl)piperazin-2-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex triazine derivatives.
Biology: The compound has shown potential antibacterial activity against various pathogens.
Medicine: It is being explored for its cytotoxic properties against cancer cell lines.
Industry: The compound is used in the development of new materials with specific properties.
Wirkmechanismus
Target of Action
Similar compounds have been reported to target sars-cov-2 proteins .
Mode of Action
It is suggested that the compound may interact with its targets through a hyper-conjugative interaction .
Biochemical Pathways
Similar compounds have been reported to inhibit the growth of both gram-positive and gram-negative bacteria .
Pharmacokinetics
A similar compound has been studied for its admet properties .
Result of Action
Similar compounds have shown strong cytotoxicity towards various cell lines .
Action Environment
Similar compounds have been synthesized under specific conditions .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
4-(4-Amino-6-chloro-1,3,5-triazin-2-yl)piperazin-2-one plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of DNA gyrase, an essential enzyme for DNA replication in bacteria . This inhibition disrupts the supercoiling of DNA, leading to the cessation of bacterial growth. Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, it inhibits DNA replication, leading to cell death . In mammalian cells, it has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of kinases involved in signal transduction, thereby altering the expression of genes related to cell growth and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of DNA gyrase, inhibiting its enzymatic activity . This binding is facilitated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme. Additionally, it can inhibit or activate other enzymes by binding to their allosteric sites, leading to changes in their conformation and activity. These interactions result in alterations in gene expression and cellular function.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term studies have shown that its effects on cellular function can persist, with continued inhibition of DNA replication and alterations in cell signaling pathways observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it effectively inhibits bacterial growth without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity to mammalian cells and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of metabolites in cells. For example, it can inhibit enzymes involved in nucleotide synthesis, leading to a decrease in the availability of nucleotides for DNA replication .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For instance, it can be transported into the nucleus, where it exerts its effects on DNA replication and gene expression .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles by targeting signals and post-translational modifications. In the nucleus, it interacts with DNA and nuclear proteins, affecting processes such as DNA replication and transcription. Its localization to other organelles, such as the mitochondria, can also influence cellular metabolism and energy production .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-6-chloro-1,3,5-triazin-2-yl)piperazin-2-one typically involves the selective substitution of chlorine atoms in 2-(R,R′-amino)-4,6-dichloro-1,3,5-triazines with hydroxide ions . The reaction conditions often include the use of a base such as sodium carbonate in a solvent mixture of dioxane and water at elevated temperatures (70-80°C) . Microwave irradiation can also be employed to enhance the reaction efficiency .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and reduce production costs. Additionally, the purification of the final product is achieved through crystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Amino-6-chloro-1,3,5-triazin-2-yl)piperazin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the triazine ring can be substituted with different nucleophiles, such as amines or hydroxides.
Condensation Reactions: The compound can participate in condensation reactions with carboxylic acids to form amides.
Common Reagents and Conditions
Nucleophiles: Amines, hydroxides
Bases: Sodium carbonate
Solvents: Dioxane, water
Conditions: Elevated temperatures (70-80°C), microwave irradiation
Major Products Formed
The major products formed from these reactions include substituted triazines and amides, depending on the nucleophile used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4,6-Dichloro-1,3,5-triazin-2-yl)amino-benzoic acid
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-substituted compounds
Uniqueness
4-(4-Amino-6-chloro-1,3,5-triazin-2-yl)piperazin-2-one is unique due to its specific substitution pattern on the triazine ring, which imparts distinct biological activities and chemical reactivity. Its ability to undergo selective substitution and condensation reactions makes it a valuable intermediate in synthetic chemistry.
Eigenschaften
IUPAC Name |
4-(4-amino-6-chloro-1,3,5-triazin-2-yl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN6O/c8-5-11-6(9)13-7(12-5)14-2-1-10-4(15)3-14/h1-3H2,(H,10,15)(H2,9,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVKEQDVMRJDQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=NC(=NC(=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001207663 | |
| Record name | 4-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-piperazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001207663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220029-47-9 | |
| Record name | 4-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-piperazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220029-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-piperazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001207663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![5-(pyridin-4-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1440684.png)
